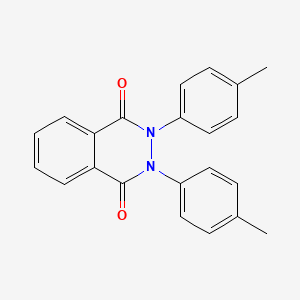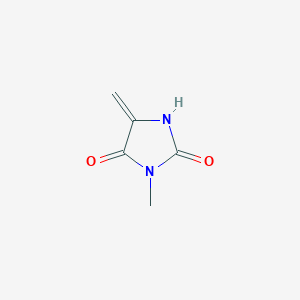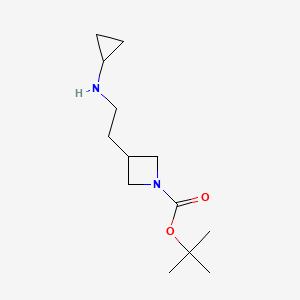![molecular formula C19H14F3N5O B13951859 N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine is a complex organic compound that belongs to the class of imidazo[1,2-b]pyridazines. These compounds are known for their diverse biological activities and are often used in pharmaceutical research and development. The presence of the trifluoromethoxy group and the imidazo[1,2-b]pyridazine core makes this compound particularly interesting for medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine typically involves multi-step organic reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and automated reactors to ensure consistency and efficiency. The reaction conditions are optimized to achieve high yields and purity, often involving the use of catalysts and controlled environments to facilitate the reactions .
Analyse Des Réactions Chimiques
Types of Reactions
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Applications De Recherche Scientifique
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure and biological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Dimethyl-N-((pyridin-4-yl)methyl)imidazo[1,2-b]pyridazin-8-amine
- 2,5-Dimethyl-N-[(pyridin-4-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine
Uniqueness
N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine is unique due to the presence of the trifluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C19H14F3N5O |
|---|---|
Poids moléculaire |
385.3 g/mol |
Nom IUPAC |
N-(pyridin-2-ylmethyl)-3-[4-(trifluoromethoxy)phenyl]imidazo[1,2-b]pyridazin-6-amine |
InChI |
InChI=1S/C19H14F3N5O/c20-19(21,22)28-15-6-4-13(5-7-15)16-12-25-18-9-8-17(26-27(16)18)24-11-14-3-1-2-10-23-14/h1-10,12H,11H2,(H,24,26) |
Clé InChI |
HTSFBSDPNXQWJT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)CNC2=NN3C(=NC=C3C4=CC=C(C=C4)OC(F)(F)F)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)


![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
![4-{[(2S)-Oxiran-2-yl]methoxy}aniline](/img/structure/B13951794.png)




![(6-Isopropyl-6-azaspiro[3.4]octan-2-yl)methanamine](/img/structure/B13951815.png)

![[6-(3,5-Dimethyl-pyrazol-1-yl)-pyridin-2-yl]-(4-fluoro-phenyl)-amine](/img/structure/B13951823.png)

![2-Amino-1-(2-(aminomethyl)-6-azaspiro[3.4]octan-6-yl)-3-methylbutan-1-one](/img/structure/B13951830.png)
